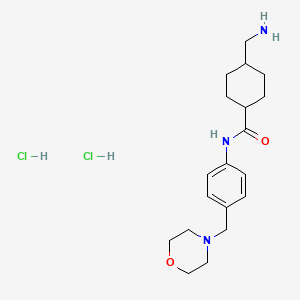
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, an aminomethyl group, and a morpholinylmethyl-phenyl amide moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride typically involves multiple steps:
Formation of the Cyclohexanecarboxylic Acid Derivative: This step involves the reaction of cyclohexanecarboxylic acid with an appropriate aminomethylating agent under controlled conditions.
Introduction of the Morpholinylmethyl-Phenyl Amide Moiety: This step involves the reaction of the intermediate product with morpholine and a phenyl amide derivative, often under catalytic conditions to ensure high yield and purity.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxylic acid moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl-phenyl amide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes and disease mechanisms.
Medicine:
Drug Development: The compound can serve as a lead compound in the development of new drugs, particularly for diseases involving dysregulated enzyme activity or cell signaling.
Therapeutics: The compound can be used in the development of therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Biotechnology: The compound can be used in biotechnological applications, such as the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating cellular processes. Additionally, the compound can interact with cell surface receptors, influencing cell signaling pathways and altering cellular responses.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in various metabolic pathways, such as kinases and proteases.
Receptors: The compound can bind to receptors involved in cell signaling, such as G-protein-coupled receptors and tyrosine kinase receptors.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexanecarboxylic acid moieties, such as gabapentin and pregabalin.
Morpholine Derivatives: Compounds with similar morpholine moieties, such as morpholine and its derivatives.
Phenyl Amide Derivatives: Compounds with similar phenyl amide moieties, such as benzamide and its derivatives.
Uniqueness: (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the aminomethyl group, cyclohexanecarboxylic acid moiety, and morpholinylmethyl-phenyl amide moiety allows for diverse chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1204337-40-5 |
|---|---|
Fórmula molecular |
C19H31Cl2N3O2 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O2.2ClH/c20-13-15-1-5-17(6-2-15)19(23)21-18-7-3-16(4-8-18)14-22-9-11-24-12-10-22;;/h3-4,7-8,15,17H,1-2,5-6,9-14,20H2,(H,21,23);2*1H |
Clave InChI |
SPFNFXQTUSSDOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN)C(=O)NC2=CC=C(C=C2)CN3CCOCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate](/img/structure/B8270662.png)
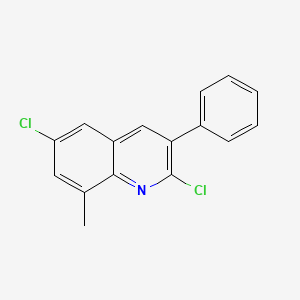
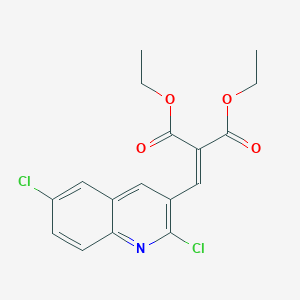
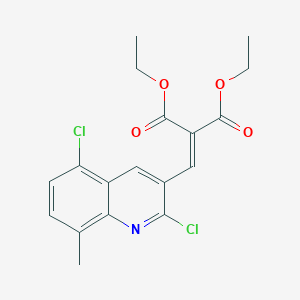

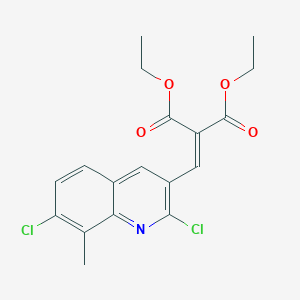
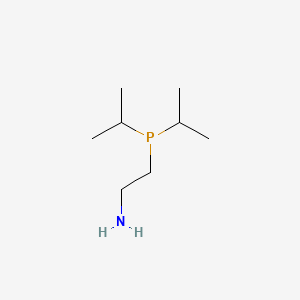

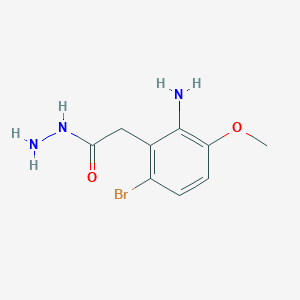
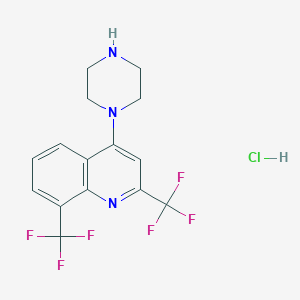
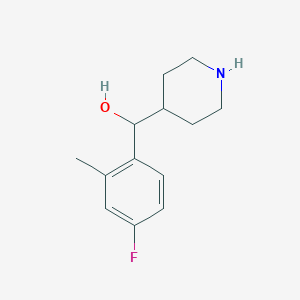
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)


